Computed Lipophilicity: LogP Difference of −1.2 Units Versus the Des-Amino Core Scaffold
The 8-amino substituent dramatically lowers computed lipophilicity relative to the unsubstituted hexahydro-oxazolo[3,4-a]pyridin-3-one scaffold. The target compound has an XLogP3 of −0.4, whereas the des-amino core (CAS 42329-17-9) has an XLogP3 of +0.8 [1]. This −1.2 log unit shift crosses the threshold between moderately lipophilic and hydrophilic character, predicting a >10-fold difference in octanol–water partition coefficient. In drug-discovery contexts where CNS penetration or oral absorption are governed by LogP, this magnitude of difference is sufficient to move a compound between favorable and unfavorable property space [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = −0.4 |
| Comparator Or Baseline | Hexahydro-3H-oxazolo[3,4-a]pyridin-3-one (CAS 42329-17-9): XLogP3 = +0.8 |
| Quantified Difference | ΔXLogP3 = −1.2 log units (target is more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07 / 2025.04.14) |
Why This Matters
A LogP difference of this magnitude directly impacts aqueous solubility and membrane permeability predictions, making the two compounds non-interchangeable in any biological assay or formulation where partitioning behavior is a variable.
- [1] PubChem computed XLogP3 values: CID 118998034 (target, −0.4) vs. CID 12679529 (des-amino analog, +0.8). National Center for Biotechnology Information, 2025. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (General reference for LogP impact on drug properties). View Source
